molecular formula C23H20N4O2 B11209447 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

Cat. No.: B11209447
M. Wt: 384.4 g/mol
InChI Key: QUBMCSMLTZUQOC-UHFFFAOYSA-N
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Description

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE typically involves multi-step reactions. One common method includes the condensation of acetyl moieties with cyclopropyl and phenyl groups, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of starch into glucose. This results in a slower release of glucose into the bloodstream, which is beneficial for managing blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-PHENYLACETAMIDE is unique due to its specific combination of cyclopropyl, phenyl, and pyrrolo[3,2-d]pyrimidine moieties. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in the field of diabetes research .

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-phenylacetamide

InChI

InChI=1S/C23H20N4O2/c28-20(25-17-9-5-2-6-10-17)14-26-13-19(16-7-3-1-4-8-16)21-22(26)23(29)27(15-24-21)18-11-12-18/h1-10,13,15,18H,11-12,14H2,(H,25,28)

InChI Key

QUBMCSMLTZUQOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5

Origin of Product

United States

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